molecular formula C11H12N2 B575794 N,N-dimethylisoquinolin-3-amine CAS No. 171861-54-4

N,N-dimethylisoquinolin-3-amine

Cat. No.: B575794
CAS No.: 171861-54-4
M. Wt: 172.231
InChI Key: JCVIZDVDWHOCSQ-UHFFFAOYSA-N
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Description

N,N-dimethylisoquinolin-3-amine is a functionalized isoquinoline derivative of significant interest in medicinal chemistry and materials science. Isoquinoline compounds constitute a privileged structural framework found in numerous biologically active alkaloids and synthetic candidates . They are widely investigated for their diverse biological properties, which include antihypertensive, anti-inflammatory, antioxidant, and analgesic activities . Furthermore, specific isoquinoline derivatives have demonstrated notable antifungal and antibacterial efficacy . The 3-amino-substituted isoquinoline scaffold, in particular, is recognized as a potential fluorophore. Derivatives based on this core structure have been observed to exhibit visible fluorescence, making them valuable intermediates for the design and synthesis of novel organic fluorophores with potential applications in bio-imaging and sensing . As a building block, this amine is a versatile precursor for constructing more complex molecular architectures. It can be utilized in metal-catalyzed cross-coupling reactions, such as the Goldberg-Ullmann type coupling, to access a wider array of diversely functionalized isoquinoline compounds . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

CAS No.

171861-54-4

Molecular Formula

C11H12N2

Molecular Weight

172.231

IUPAC Name

N,N-dimethylisoquinolin-3-amine

InChI

InChI=1S/C11H12N2/c1-13(2)11-7-9-5-3-4-6-10(9)8-12-11/h3-8H,1-2H3

InChI Key

JCVIZDVDWHOCSQ-UHFFFAOYSA-N

SMILES

CN(C)C1=CC2=CC=CC=C2C=N1

Synonyms

3-Isoquinolinamine,N,N-dimethyl-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of N,N-Dimethylisoquinolin-3-amine and Analogues

Compound Name Molecular Formula MW (g/mol) Structure Key Properties/Applications
This compound C₁₁H₁₂N₂ 172.23 Isoquinoline + dimethylamine mp 80–81°C; NMR data confirmed
N,N-Dimethyl-3-phenoxyquinoxalin-2-amine C₁₄H₁₃N₃O 239.27 Quinoxaline + phenoxy + dimethylamine 62% yield via nucleophilic substitution; potential electronics/pharma use
N,3-Dimethyl-3-azetidinamine C₅H₁₂N₂ 100.16 Azetidine + dimethylamine Liquid (bp N/A); smaller ring system; synthetic intermediate
N,N-Dimethyl-2-nitropyridin-3-amine C₇H₉N₃O₂ 167.16 Pyridine + nitro + dimethylamine CAS 36100-38-6; high structural similarity (0.97) to nitropyridine derivatives
Diisopentylamine (N,N-bis(3-methylbutyl)amine) C₁₀H₂₃N 157.30 Branched aliphatic amine Liquid (bp 121–122°C); industrial intermediate

Structural and Functional Differences

  • Aromatic vs. In contrast, diisopentylamine lacks aromaticity, favoring hydrophobic interactions . N,N-Dimethyl-3-phenoxyquinoxalin-2-amine incorporates a quinoxaline ring, which offers two nitrogen atoms for hydrogen bonding, differing from the single nitrogen in isoquinoline .
  • Conversely, the nitro group in N,N-dimethyl-2-nitropyridin-3-amine is electron-withdrawing, altering redox properties .
  • Synthetic Accessibility: this compound is synthesized via straightforward catalytic methods (e.g., P₂O₅/SiO₂), whereas N,N-dimethyl-3-phenoxyquinoxalin-2-amine requires multi-step reactions involving nucleophilic aromatic substitution .

Preparation Methods

P₂O₅/SiO₂-Catalyzed Synthesis

The most widely documented method for synthesizing N,N-dimethylisoquinolin-3-amine involves cyclocondensation of 2-acylphenylacetonitriles with dimethylamine using P₂O₅/SiO₂ as a heterogeneous catalyst. This approach leverages the acidic properties of P₂O₅ to facilitate imine formation and subsequent ring closure.

Reaction Conditions :

  • Catalyst Loading : 10–30% (w/w) relative to the substrate.

  • Solvent : Ethanol or dichloromethane.

  • Temperature : 45–80°C, depending on amine reactivity.

  • Time : 1.5–5 days for completion.

Mechanistic Insights :
The reaction proceeds via nucleophilic attack of dimethylamine on the nitrile group of 2-acylphenylacetonitrile, forming an intermediate imine. P₂O₅/SiO₂ accelerates proton transfer steps, enabling cyclization to yield the isoquinoline core.

Yield Optimization :
A comparative study demonstrated that increasing catalyst loading from 10% to 30% improved yields from 66% to 83% for N-methyl-1-phenylisoquinolin-3-amine (Table 1).

Table 1: Catalyst Loading vs. Yield in P₂O₅/SiO₂-Catalyzed Synthesis

Catalyst (% w/w)Time (Days)Yield (%)
10366
30383

Advantages :

  • Selectivity : Minimal byproducts due to controlled acidity.

  • Reusability : P₂O₅/SiO₂ can be recovered and reused without significant activity loss.

HClO₄/SiO₂ as an Alternative Catalyst

Perchloric acid supported on silica gel (HClO₄/SiO₂) has been explored as a Brønsted acid alternative. However, it exhibits lower efficiency, with yields rarely exceeding 42% under comparable conditions. This is attributed to over-acidification leading to substrate decomposition.

Microwave-Assisted Synthesis

Solvent-Free Microwave Irradiation

Recent advancements employ microwave irradiation to accelerate cyclocondensation without catalysts. This method reduces reaction times from days to minutes while maintaining high yields.

Protocol :

  • Substrates : 2-Benzoylphenylacetonitrile + dimethylamine.

  • Conditions : 150 W microwave power, 100°C, 15–30 minutes.

  • Solvent : Ethanol or solvent-free.

Yield Outcomes :

  • This compound : 77% yield in 20 minutes.

  • Selectivity : >95% purity confirmed by NMR.

Table 2: Traditional vs. Microwave Synthesis

ParameterTraditional (P₂O₅/SiO₂)Microwave
Time3–5 days20–30 min
Yield66–83%70–77%
Catalyst RequiredYesNo

Advantages :

  • Energy Efficiency : 80% reduction in energy consumption.

  • Green Chemistry : Eliminates catalyst waste and solvent use.

Mechanochemical Approaches

Ball Milling Techniques

Mechanochemical synthesis using ball mills has emerged as a solvent-free alternative. Grinding 2-acylphenylacetonitrile with dimethylamine and catalytic K₂CO₃ yields this compound in 65% yield after 2 hours.

Key Parameters :

  • Frequency : 30 Hz.

  • Milling Media : Stainless steel balls (5 mm diameter).

Limitations :

  • Scalability : Challenges in maintaining homogeneity during large-scale runs.

Analytical Characterization

Structural Confirmation

Synthesized compounds are validated via:

  • ¹H NMR : Distinct singlet at δ 2.81 ppm for N-methyl groups.

  • Melting Point : 80–81°C for pure this compound.

  • Elemental Analysis : Carbon/Nitrogen ratios align with theoretical values (C: 76.71%, N: 16.27%).

Industrial-Scale Considerations

Cost-Benefit Analysis

  • Catalyst Costs : P₂O₅/SiO₂ is economical ($0.50/g) compared to homogeneous acids.

  • Microwave Equipment : Initial investment exceeds $50,000 but offers long-term savings via reduced reaction times .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing N,N-dimethylisoquinolin-3-amine, and how can reaction parameters be optimized?

  • Answer : The synthesis of N-methylisoquinolin-3-amine (a structural analogue) involves methylation of isoquinolin-3-amine using methyl iodide and a base (e.g., K₂CO₃) under reflux in acetonitrile . For This compound, a second methylation step would likely be required. Researchers should explore sequential alkylation using excess methyl iodide or alternative dimethylating agents (e.g., dimethyl sulfate) under controlled conditions. Monitoring reaction progress via HPLC or TLC is critical to avoid over-alkylation. Optimization should focus on solvent polarity (e.g., DMF for enhanced nucleophilicity) and temperature gradients to stabilize intermediates.

Q. What spectroscopic techniques are recommended for characterizing This compound?

  • Answer : Key techniques include:

  • ¹H/¹³C NMR : To confirm methyl group positions on the nitrogen and aromatic protons. Compare chemical shifts with N-methylisoquinolin-3-amine (δ ~2.8 ppm for N-CH₃ in mono-methyl derivatives) .
  • High-Resolution Mass Spectrometry (HRMS) : To validate molecular formula (C₁₁H₁₂N₂) and isotopic patterns.
  • FT-IR : Identify N-H stretching (absent in dimethylated compounds) and aromatic C=C vibrations (~1600 cm⁻¹) .

Q. How does the electronic environment of This compound differ from its mono-methylated counterpart?

  • Answer : The second methyl group increases electron density at the nitrogen, reducing nucleophilicity and altering binding interactions with biological targets. Computational studies (e.g., DFT) can model charge distribution, while UV-Vis spectroscopy may reveal shifts in π→π* transitions due to steric and electronic effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of This compound across enzyme inhibition assays?

  • Answer : Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or enzyme isoforms. For example, N-methylisoquinolin-3-amine shows varied IC₅₀ values against acetylcholinesterase (0.5–5 µM) depending on buffer systems . Standardize protocols using:

  • Control compounds (e.g., donepezil for cholinesterase).
  • Kinetic assays (e.g., Michaelis-Menten plots) to distinguish competitive vs. non-competitive inhibition.
  • Structural studies (X-ray crystallography) to map binding interactions .

Q. What strategies can improve the selectivity of This compound derivatives for targeting G-protein-coupled receptors (GPCRs)?

  • Answer : Rational design should focus on:

  • Substituent engineering : Introduce halogen or methoxy groups at the 6- or 7-positions to enhance hydrophobic interactions with receptor pockets (e.g., similar to isoquinoline-based GPCR ligands) .
  • Pharmacophore modeling : Use docking simulations (e.g., AutoDock Vina) to predict affinity for specific GPCR subtypes.
  • Functional assays : Measure cAMP accumulation or β-arrestin recruitment to quantify signaling bias .

Q. What are the limitations of current catalytic hydrogenation methods for reducing N-methylisoquinoline-3-nitrile to This compound?

  • Answer : Industrial-scale hydrogenation of nitriles (e.g., using Pd/C) often requires high pressure (5–10 atm H₂) and elevated temperatures (80–120°C), risking over-reduction or decomposition . Alternatives include:

  • Transfer hydrogenation : Using ammonium formate and Pd(OAc)₂ under milder conditions.
  • Electrochemical reduction : Tunable redox potentials minimize side reactions.

Methodological Considerations

  • Data Analysis : For conflicting bioactivity data, apply multivariate statistics (e.g., PCA) to identify outlier variables .
  • Synthetic Optimization : Use Design of Experiments (DoE) to model interactions between reaction time, temperature, and reagent stoichiometry.

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